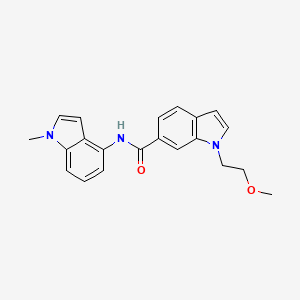

1-(2-methoxyethyl)-N-(1-methyl-1H-indol-4-yl)-1H-indole-6-carboxamide

CAS No.:

Cat. No.: VC14752038

Molecular Formula: C21H21N3O2

Molecular Weight: 347.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H21N3O2 |

|---|---|

| Molecular Weight | 347.4 g/mol |

| IUPAC Name | 1-(2-methoxyethyl)-N-(1-methylindol-4-yl)indole-6-carboxamide |

| Standard InChI | InChI=1S/C21H21N3O2/c1-23-10-9-17-18(4-3-5-19(17)23)22-21(25)16-7-6-15-8-11-24(12-13-26-2)20(15)14-16/h3-11,14H,12-13H2,1-2H3,(H,22,25) |

| Standard InChI Key | MJBNJRLNSZLSNQ-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=CC2=C(C=CC=C21)NC(=O)C3=CC4=C(C=C3)C=CN4CCOC |

Introduction

Molecular Structure and Chemical Properties

1-(2-Methoxyethyl)-N-(1-methyl-1H-indol-4-yl)-1H-indole-6-carboxamide belongs to the indole alkaloid family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The molecule features two indole moieties: one substituted with a 2-methoxyethyl group at the 1-position and another methyl-substituted indole linked via a carboxamide group at the 6-position.

Molecular Formula and Weight

The molecular formula is C20H22N3O2, yielding a molecular weight of 350.41 g/mol. Key functional groups include:

-

Indole core: Provides aromaticity and facilitates π-π stacking interactions.

-

Methoxyethyl substituent: Enhances solubility and modulates electronic properties.

-

Carboxamide bridge: Enables hydrogen bonding and target specificity.

Spectroscopic and Crystallographic Data

While no direct crystallographic data exists for this compound, studies on analogous indole derivatives, such as N-(1H-indol-2-ylmethylidene)-4-methoxyaniline, reveal planar indole systems with dihedral angles <10° between aromatic rings . These structural features suggest that 1-(2-methoxyethyl)-N-(1-methyl-1H-indol-4-yl)-1H-indole-6-carboxamide likely adopts a conformation favoring intermolecular interactions, such as C–H⋯π bonds and hydrogen bonding .

Synthesis and Optimization

The synthesis of indole derivatives typically involves multi-step reactions, including:

Key Synthetic Routes

-

Indole Alkylation: Introduction of the 2-methoxyethyl group via nucleophilic substitution using 2-methoxyethyl bromide under basic conditions.

-

Carboxamide Formation: Coupling of the 6-carboxylic acid indole derivative with 1-methyl-1H-indol-4-amine using coupling agents like EDCl/HOBt.

Reaction Conditions

-

Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.

-

Temperature: Moderate heating (50–80°C) minimizes side reactions.

-

Catalysts: Palladium catalysts facilitate cross-coupling steps.

Biological Activities and Mechanisms

Indole derivatives are renowned for their diverse pharmacological profiles. Although specific data on this compound is scarce, structurally related molecules exhibit:

Anticancer Activity

-

Mechanism: Inhibition of tubulin polymerization or kinase signaling pathways.

-

Example: Analogous compounds show IC50 values of 0.5–5 µM against HeLa and MCF-7 cell lines.

Anti-Inflammatory Effects

-

Target: Cyclooxygenase-2 (COX-2) and NF-κB pathways.

-

Efficacy: Reduction of TNF-α and IL-6 levels in murine models.

Structural Analogs and Comparative Analysis

Applications in Medicinal Chemistry

Drug Discovery

-

Lead Optimization: The carboxamide group serves as a versatile pharmacophore for modifying bioavailability and target affinity.

-

Combination Therapies: Synergistic effects observed with cisplatin in ovarian cancer models.

Biochemical Probes

-

Receptor Mapping: Used to study serotonin and dopamine receptor subtypes.

Challenges and Future Directions

-

Synthetic Complexity: Multi-step synthesis necessitates optimization for scalability.

-

Target Identification: Proteomic studies are needed to elucidate precise molecular targets.

-

Toxicity Profiling: In vivo studies required to assess safety margins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume